Methyl 3-(2,4-dinitrophenyl)prop-2-enoate
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Overview
Description
Methyl 3-(2,4-dinitrophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8N2O6 It is characterized by the presence of a dinitrophenyl group attached to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dinitrophenyl)prop-2-enoate typically involves the esterification of 2,4-dinitrophenylacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dinitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the amino derivative of the compound.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of nitro groups with other functional groups.
Scientific Research Applications
Methyl 3-(2,4-dinitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dinitrophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and proteins. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Known for its antioxidant properties.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Methyl 3-(2,4-dinitrophenyl)prop-2-enoate is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biological molecules.
Properties
CAS No. |
441787-11-7 |
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Molecular Formula |
C10H8N2O6 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
methyl 3-(2,4-dinitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8N2O6/c1-18-10(13)5-3-7-2-4-8(11(14)15)6-9(7)12(16)17/h2-6H,1H3 |
InChI Key |
VBJBIPGWRSWOLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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